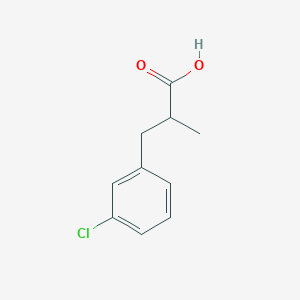

3-(3-Chloro-phenyl)-2-methyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-Chloro-phenyl)-2-methyl-propionic acid” is a type of organic compound known as a carboxylic acid, which contains a carboxyl group (-COOH) attached to a carbon chain. The “3-Chloro-phenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached to the third carbon in the ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl group with a chlorine atom attached to one of the carbons. This phenyl group is then attached to a two-carbon chain (propionic acid), with a methyl group (-CH3) attached to the second carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like melting point, boiling point, solubility, and reactivity. Without specific data, we can only make general predictions based on the properties of similar compounds .Scientific Research Applications

Overview of Phenolic Acids in Scientific Research

Phenolic acids, including chlorogenic acid (CGA), have garnered significant attention due to their diverse biological and pharmacological effects. Chlorogenic acid, a major isomer found in green coffee extracts and tea, exhibits a range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's influence on lipid and glucose metabolism regulation positions it as a potential treatment for disorders like hepatic steatosis, cardiovascular disease, and obesity. This underscores the importance of further research to optimize its biological and pharmacological effects, potentially utilizing it as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).

Parabens in Aquatic Environments

Research on parabens, esters of para-hydroxybenzoic acid, highlights their widespread use in cosmetics, pharmaceuticals, and as food preservatives, along with their presence as contaminants in aquatic environments. Despite their biodegradability, parabens persist in surface waters and sediments, raising concerns about their potential endocrine-disrupting effects and necessitating ongoing studies to fully understand their impact on health and the environment (Camille Haman et al., 2015).

Chlorogenic Acid as a Nutraceutical

Chlorogenic acid's role as a nutraceutical against metabolic syndrome emphasizes its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. This dual role as a food additive and nutraceutical highlights its potential in the formulation of dietary supplements and functional foods, reflecting its significant impact on health beyond its basic nutritional value (Jesús Santana-Gálvez et al., 2017).

Cinnamic Acid Derivatives in Anticancer Research

The exploration of cinnamic acid derivatives in anticancer research reveals their potential due to the chemical versatility of the 3-phenyl acrylic acid structure. Recent studies have highlighted the anticancer efficacy of various cinnamoyl derivatives, indicating a rich medicinal tradition and underutilized potential in this area. This suggests a need for continued research to harness these compounds' therapeutic properties more effectively (P. De et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-chlorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPGRSKQMCBYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-phenyl)-2-methyl-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)

![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide](/img/structure/B2928381.png)